
2-Methyl-3,5-dinitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,5-dinitropyridine is a nitropyridine derivative characterized by the presence of two nitro groups at the 3 and 5 positions and a methyl group at the 2 position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5-dinitropyridine typically involves the nitration of 2-methylpyridine. One common method includes the use of nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors is often employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3,5-dinitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups activate the pyridine ring towards nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiolate anions and aromatic aldehydes are used under mild conditions, often in the presence of a base like piperidine.
Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of nitro groups.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 2-Methyl-3,5-diaminopyridine as the major product.
Applications De Recherche Scientifique
2-Methyl-3,5-dinitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its ability to undergo various chemical transformations.
Materials Science: Its derivatives are studied for their potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3,5-dinitropyridine primarily involves its reactivity towards nucleophiles and reducing agents. The nitro groups on the pyridine ring make it highly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction .
Comparaison Avec Des Composés Similaires
3,5-Dinitropyridine: Lacks the methyl group at the 2 position, making it less reactive towards certain nucleophiles.
2-Methyl-3-nitropyridine: Contains only one nitro group, resulting in different reactivity and applications.
Uniqueness: 2-Methyl-3,5-dinitropyridine is unique due to the presence of both the methyl and nitro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitution and reduction reactions sets it apart from other nitropyridine derivatives .
Propriétés
Numéro CAS |
57927-99-8 |
|---|---|
Formule moléculaire |
C6H5N3O4 |
Poids moléculaire |
183.12 g/mol |
Nom IUPAC |
2-methyl-3,5-dinitropyridine |
InChI |
InChI=1S/C6H5N3O4/c1-4-6(9(12)13)2-5(3-7-4)8(10)11/h2-3H,1H3 |
Clé InChI |
KCVGGFSEOSVOQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



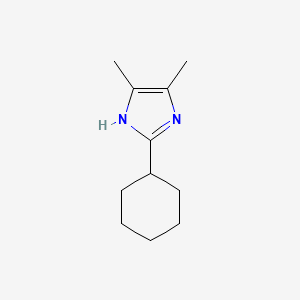
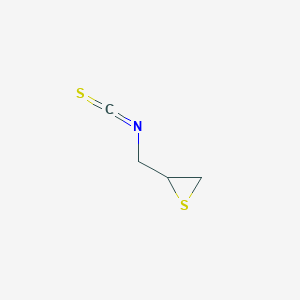
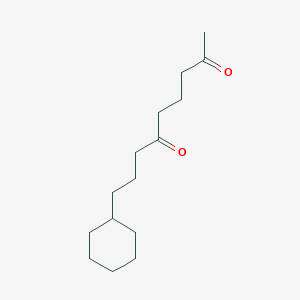
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
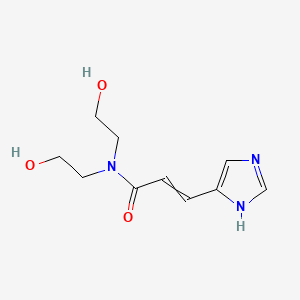

![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
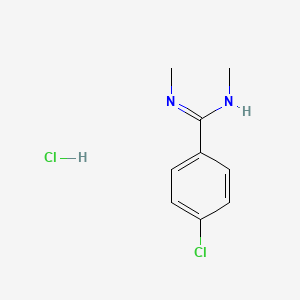
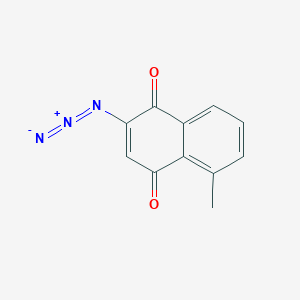
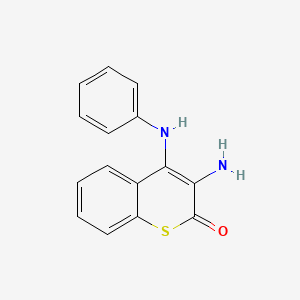
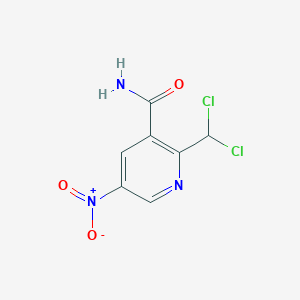

![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
